Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, coumarin-pyrazoles have been synthesized via the reaction of substituted 4-formylcoumarin, ethyl acetoacetate, hydrazine hydrate, and malononitrile or ethylcyanoacetate in the presence of catalytic amounts of NaOH .Scientific Research Applications
Inhibition of Protein Tyrosine Phosphatase 1B
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were prepared and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), which is a target for diabetes and obesity treatment. Compounds demonstrated rapid reversible inhibition with IC50 values in the low micro-molar range, indicating potential applications in medicinal chemistry (Navarrete-Vázquez et al., 2012).
Electrochemical and Electrochromic Properties
Research on donor–acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, showcased their good electrochemical activity and distinct UV–vis absorption spectra. These properties are valuable for applications in optoelectronic devices (Hu et al., 2013).
Antimicrobial Activity
Compounds like 4-(5-(Methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde demonstrated moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Govori et al., 2014).
Anticancer Agents
New phthalimide with 6- mercaptopurine or 2- aminothiazole conjugate used dithiocarbamate spacer as anticancer agents, indicating that thiazole derivatives can be pivotal in designing novel anticancer drugs (Nadhum & Mohammed, 2020).
Luminescence Performance
A study on copper complexes with carbazole and oxadiazole moieties, attached to 2-thiazol-4-yl-1H-benzoimidazole, revealed efficient green-emitting Cu(I) complexes. These findings are significant for the development of new luminescent materials (Bai & Sun, 2012).
properties
IUPAC Name |
ethyl N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-21-15(20)18-14-17-12(9-22-14)8-13(19)16-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQQJGPNNKRANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate |
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